4-Methyl-6-(propylamino)nicotinaldehyde
Description
4-Methyl-6-(propylamino)nicotinaldehyde is a nicotinamide derivative featuring a propylamino substituent at the 6-position and a methyl group at the 4-position of the pyridine ring.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-6-(propylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-3-4-11-10-5-8(2)9(7-13)6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
YBPIANILCUZQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C(=C1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(propylamino)nicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the alkylation of nicotinaldehyde with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(propylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-Methyl-6-(propylamino)nicotinic acid.
Reduction: 4-Methyl-6-(propylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(propylamino)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(propylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The propylamino group may also interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The propylamino group introduces a bulky, electron-rich moiety, which may enhance hydrogen-bonding interactions or steric hindrance compared to smaller substituents (e.g., bromo or fluoro).
- FPyII ’s trimethylsilyl ethynyl group significantly lowers the Lewis basicity of the pyridine nitrogen, improving autocatalytic efficiency .
Inhibitory Activity
Data from kinetic studies on nicotinamidase inhibitors ():
| Compound | Ki (µM) with PZA Substrate | Inhibition Efficacy in Whole-Cell Assay |
|---|---|---|
| Nicotinaldehyde | 0.015 | Color formation stops at 75–100 µM |
| 5-Bromonicotinaldehyde | 0.07 | Color formation stops at 250–500 µM |
| This compound | Not reported | Inference: Likely intermediate efficacy due to steric effects |
Analysis :
- Nicotinaldehyde exhibits the highest potency (lowest Ki), attributed to minimal steric hindrance and optimal electronic interactions.
- 5-Bromonicotinaldehyde ’s reduced efficacy (higher Ki) suggests that bulky electron-withdrawing groups may impair binding .
- For this compound, the propylamino group’s steric bulk and electron-donating nature could either enhance binding through hydrogen bonding or reduce affinity due to steric clashes, depending on the target’s active site.
Reactivity in Screening Assays
The PZA/AFS whole-cell method () demonstrated that substituents affect colorimetric detection limits:
- Nicotinaldehyde : Clear inhibition at 75–100 µM (red-to-uncolored transition).
- 5-Bromonicotinaldehyde : Requires higher concentrations (250–500 µM) for detectable inhibition.
Catalytic Performance in Autocatalytic Reactions
highlights the critical role of substituents in autocatalytic systems like the Soai reaction:
- FPyII : Superior performance due to low Lewis basicity of the pyridine nitrogen, minimizing inhibitory side reactions.
- However, its hydrogen-bonding capability could facilitate alternative reaction pathways.
Biological Activity
4-Methyl-6-(propylamino)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinaldehyde, characterized by the presence of a propylamino group at the 6-position and a methyl group at the 4-position. Its structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cholinergic Receptors : It has been identified as a positive allosteric modulator of cholinergic muscarinic M1 receptors, which are implicated in cognitive function and memory enhancement. This activity suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Inhibition of Enzymes : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties .
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective therapies .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies have indicated that it may possess antimicrobial activity against specific pathogens, although further research is needed to confirm these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cognitive Enhancement : A study demonstrated that administration of this compound improved memory retention in animal models, suggesting its utility in cognitive disorders .
- Anti-inflammatory Mechanism : Research highlighted its ability to inhibit pro-inflammatory cytokines, providing insights into its mechanism for reducing inflammation .
- Antimicrobial Testing : Initial tests against bacterial strains showed varying degrees of susceptibility, warranting further exploration into its potential as an antimicrobial agent .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Cholinergic M1 receptor modulator; anti-inflammatory | Propylamino group enhances receptor affinity |
| 4-Methyl-nicotinaldehyde | Limited receptor interaction; basic anti-inflammatory | Lacks propylamino substitution |
| Nicotinamide | Neuroprotective; anti-inflammatory | Simple amide structure without additional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
